molecular formula Cu2O B7770717 Copper;oxocopper

Copper;oxocopper

Cat. No.: B7770717
M. Wt: 143.09 g/mol
InChI Key: BERDEBHAJNAUOM-UHFFFAOYSA-N
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Description

Copper(II) oxide (CuO), also known as oxocopper, is a black, inorganic compound with the chemical formula CuO. It crystallizes in a monoclinic structure and is insoluble in water and most organic solvents . CuO is synthesized via thermal decomposition of copper(II) salts (e.g., copper nitrate or hydroxide) or precipitation from aqueous solutions . Industrially, it is utilized in ceramics, lithium-ion batteries, catalysis, and as a pigment (C.I. Pigment Black 15) . Its photocatalytic activity under solar light has also been explored for environmental remediation .

Properties

IUPAC Name

copper;oxocopper
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERDEBHAJNAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Cu].[Cu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1317-39-1
Record name Copper oxide (Cu2O)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1317-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper Chromite (Cu₂Cr₂O₅)

Structural and Chemical Properties: Copper chromite is a mixed oxide of copper(II) and chromium(III), forming a black, insoluble solid. Its structure comprises interconnected CuO and Cr₂O₃ units, differing from CuO’s monoclinic lattice .

Applications: Cu₂Cr₂O₅ is a potent catalyst (Adkins catalyst) for hydrogenation and dehydrogenation reactions in organic synthesis, outperforming CuO in selective oxidation processes . For example, it facilitates the reduction of esters to alcohols under mild conditions, a role CuO cannot fulfill due to its lower redox activity .

Synthesis :
Copper chromite is typically prepared by co-precipitation of copper and chromium salts followed by calcination, contrasting with CuO’s simpler thermal decomposition routes .

Property CuO (Oxocopper) Cu₂Cr₂O₅ (Copper Chromite)
Formula CuO Cu₂Cr₂O₅
Structure Monoclinic Mixed oxide lattice
Solubility Insoluble in water Insoluble in water
Catalytic Use Oxidation reactions Hydrogenation/dehydrogenation
Key Reference

Copper Vanadate Hydrates (Cu₃V₂O₈·H₂O and CuV₂O₆·2H₂O)

Structural and Chemical Properties :
These vanadates feature layered structures with V–O networks and interlayer water molecules, enabling photocatalytic activity. Cu₃V₂O₈·H₂O has a 3D framework, while CuV₂O₆·2H₂O adopts a lamellar structure .

Applications :
Copper vanadates exhibit superior solar-light-driven photocatalytic efficiency compared to CuO. For instance, Cu₃V₂O₈·H₂O degrades organic pollutants 2–3× faster than CuO due to its narrower bandgap (~1.8 eV vs. CuO’s ~1.4 eV) .

Synthesis :
Hydrothermal methods at 120–180°C are standard for vanadates, unlike CuO’s ambient-pressure routes .

Copper Oxalate Complexes (e.g., CuC₂O₄·nH₂O)

Structural and Chemical Properties :
These coordination compounds contain organic ligands (oxalate) bonded to Cu²⁺, forming 1D chains or 2D networks. Magnetic studies reveal antiferromagnetic interactions below 50 K, a feature absent in CuO .

Applications: Used in precursor synthesis for nanomaterials, whereas CuO is directly employed in battery electrodes .

Copper Sulfate (CuSO₄)

Structural and Chemical Properties: A blue, water-soluble salt (solubility: 31.6 g/100 mL at 20°C) with a triclinic structure. In contrast, CuO is insoluble and non-ionic .

Applications : CuSO₄ is widely used in electroplating and agriculture (fungicide), while CuO serves as a cathode material in batteries .

Preparation Methods

Pyrometallurgical Synthesis of Copper(II) Oxide

Copper(II) oxide (CuO) is industrially produced via pyrometallurgical methods during copper ore processing. Ores are treated with ammonium carbonate and oxygen to form copper ammine complexes, which decompose under steam to yield CuO. Laboratory-scale synthesis involves direct oxidation of metallic copper in air at 300–800°C:
2Cu+O22CuO2 \, \text{Cu} + \text{O}_2 \rightarrow 2 \, \text{CuO}
This method produces monoclinic CuO with a black crystalline structure, as confirmed by X-ray diffraction (XRD).

Precursor Decomposition

Alternative routes utilize copper precursors such as copper(II) nitrate or basic copper carbonate:

  • Copper(II) nitrate decomposition :
    2Cu(NO3)2180C2CuO+4NO2+O22 \, \text{Cu(NO}_3\text{)}_2 \xrightarrow{180^\circ \text{C}} 2 \, \text{CuO} + 4 \, \text{NO}_2 + \text{O}_2

  • Basic copper carbonate decomposition :
    Cu2(OH)2CO32CuO+CO2+H2O\text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \, \text{CuO} + \text{CO}_2 + \text{H}_2\text{O}
    These methods yield high-purity CuO with controlled particle sizes (20 nm–5 μm).

Hydrothermal Reduction for Cuprous Oxide Synthesis

Ascorbic Acid-Mediated Reduction

A patented method describes the synthesis of cuprous oxide (Cu₂O) via hydrothermal reduction of CuO using ascorbic acid. Key steps include:

  • Dispersion of CuO powder (20 nm–5 μm) in ascorbic acid solution (0.01–0.20 mol/L).

  • Hydrothermal treatment at 60–100°C for 3–6 hours.

  • Filtration and drying to obtain brick-red Cu₂O powder.

Reaction Mechanism :
2CuO+C6H8O6Cu2O+C6H6O6+H2O2 \, \text{CuO} + \text{C}_6\text{H}_8\text{O}_6 \rightarrow \text{Cu}_2\text{O} + \text{C}_6\text{H}_6\text{O}_6 + \text{H}_2\text{O}
The reductant concentration and temperature critically influence yield, with optimal conditions achieving >60% efficiency.

Table 1: Hydrothermal Synthesis Parameters for Cu₂O

PrecursorAscorbic Acid (mol/L)Temperature (°C)Time (h)Yield (%)
CuO0.01100361.4
CuO0.0160663.2
CuO0.2080458.9

Solution-Phase Synthesis of μ-Oxo Copper Complexes

μ₄-Oxo-Hexa-μ-Chlorotetracopter(II) Complexes

A μ₄-oxo-hexa-μ-chlorotetracopter(II) complex, [(C₅H₅N)₄Cu₄Cl₆O], is synthesized by heating copper(II) trichlorophenolate in cumene at 72°C for 24 hours. The product forms gold needle-shaped crystals, characterized by UV-Vis spectroscopy (λₘₐₓ = 22,500 cm⁻¹) and elemental analysis.

Bis(μ-Oxo) Dicopper(III) Complexes

Hybrid guanidine-stabilized bis(μ-oxo) dicopper(III) complexes, [Cu₂(μ-O)₂(L1)₂]²⁺, are prepared by oxidizing copper(I) precursors with O₂ in acetonitrile. Cryo-UHR-ESI mass spectrometry and X-ray absorption spectroscopy (XAS) confirm the bis(μ-oxo) structure, which catalyzes phenolic substrate oxygenation to quinones.

Advanced Coordination Chemistry Approaches

Structural Evolution of Copper-Oxo Sites

In situ XAS studies reveal that copper-oxo clusters evolve from monomeric Cu²⁺ species under oxidative conditions. For example, CuO nanoparticles form via aggregation of Cu(OH)₂ intermediates, with lattice stabilization involving μ₃-oxo bridging.

Table 2: Coordination Environments in Copper-Oxo Complexes

ComplexOxidation StateBridging MotifKey Applications
[Cu₄Cl₆O(C₅H₅N)₄]Cu(II)μ₄-OxoModel for enzyme active sites
[Cu₂(μ-O)₂(L1)₂]²⁺Cu(III)Bis(μ-Oxo)Catalytic oxygenation
CuO nanoparticlesCu(II)μ₃-OxoPhotocatalysis, sensors

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Thermal decomposition : High yield (>95%) but energy-intensive.

  • Hydrothermal reduction : Moderate yield (60–65%) but scalable for industrial Cu₂O production.

  • Coordination complexes : Low yield (30–50%) but precise control over nuclearity and reactivity.

Environmental and Economic Considerations

Ascorbic acid reduction offers a green alternative to traditional reductants like hydrogen or carbon monoxide. However, ligand-stabilized μ-oxo complexes require costly organic ligands, limiting large-scale applications.

Q & A

How can the PICO framework structure research questions on ligand substitution kinetics in copper complexes?

  • Population : Cu(II) complexes with labile ligands (e.g., H₂O).
  • Intervention : Substitution with stronger field ligands (e.g., NH₃).
  • Comparison : Rate constants (k) measured via UV-Vis stopped-flow.
  • Outcome : Determine Δ‡G (activation free energy) trends. This aligns with and , ensuring focused, hypothesis-driven designs .

Q. What criteria (e.g., FINER) evaluate the feasibility of studying oxocopper complex toxicity in biological systems?

  • Feasibility : Cell culture assays (IC₅₀) require <10 µM solubility.
  • Novelty : Link Cu redox cycling to ROS generation mechanisms.
  • Ethical : Use in vitro models before animal testing.
  • Relevance : Address gaps in metallodrug design .

Data Analysis & Reporting

Q. How should researchers address inconsistent magnetic data in polynuclear copper complexes?

  • Methodology : Apply the Kamlet-Taft solvent parameterization to assess solvent effects on magnetic exchange (J). For example, dichloromethane (β = 0.10) weakens antiferromagnetic coupling (J = −145 cm⁻¹) versus DMSO (β = 0.76, J = −98 cm⁻¹). Statistical error analysis (95% CI) identifies outliers .

Q. What guidelines ensure rigorous reporting of crystallographic data for oxocopper complexes?

  • Follow : Report R-factors (<5%), displacement parameters, and hydrogen bonding networks. Deposit CIF files in repositories (e.g., CCDC) and cite deposition IDs. Avoid redundant data in main text; use supplementary materials for anisotropic displacement ellipsoids .

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